

# 2-chloro-1H-benzo[d]imidazol-5-ol chemical properties and structure

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## Compound of Interest

Compound Name: 2-chloro-1H-benzo[d]imidazol-5-ol

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## An In-depth Technical Guide to 2-chloro-1H-benzo[d]imidazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-chloro-1H-benzo[d]imidazol-5-ol**. Due to the limited availability of detailed experimental data in publicly accessible literature for this specific compound, this guide also includes inferred information from closely related benzimidazole derivatives to provide a broader context for research and development.

## Chemical Properties and Structure

**2-chloro-1H-benzo[d]imidazol-5-ol** is a substituted benzimidazole, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. While specific experimental data for this compound is limited, its fundamental properties have been identified.

Table 1: Chemical Properties of **2-chloro-1H-benzo[d]imidazol-5-ol**

| Property          | Value  | Source |
|-------------------|--|--------|
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub> O | [1][2] |
| Molecular Weight  | 168.583 g/mol                                    | [1][2] |
| CAS Number        | 288384-91-8                                      | [1][2] |
| Predicted PSA     | 48.91000   | [2]    |
| Predicted LogP    | 1.92190  | [2]    |

Note: PSA (Polar Surface Area) and LogP (logarithm of the partition coefficient) values are predicted and serve as estimations of the molecule's pharmacokinetic properties.

## Structural Information

The structure of **2-chloro-1H-benzo[d]imidazol-5-ol** consists of a fused benzene and imidazole ring system, with a chlorine atom at the 2-position and a hydroxyl group at the 5-position. Spectroscopic data for this specific molecule is not widely published. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request[3]. For reference, the spectral characteristics of the parent compound, 2-chlorobenzimidazole, are available and can provide insights into the expected spectral features[1][4].

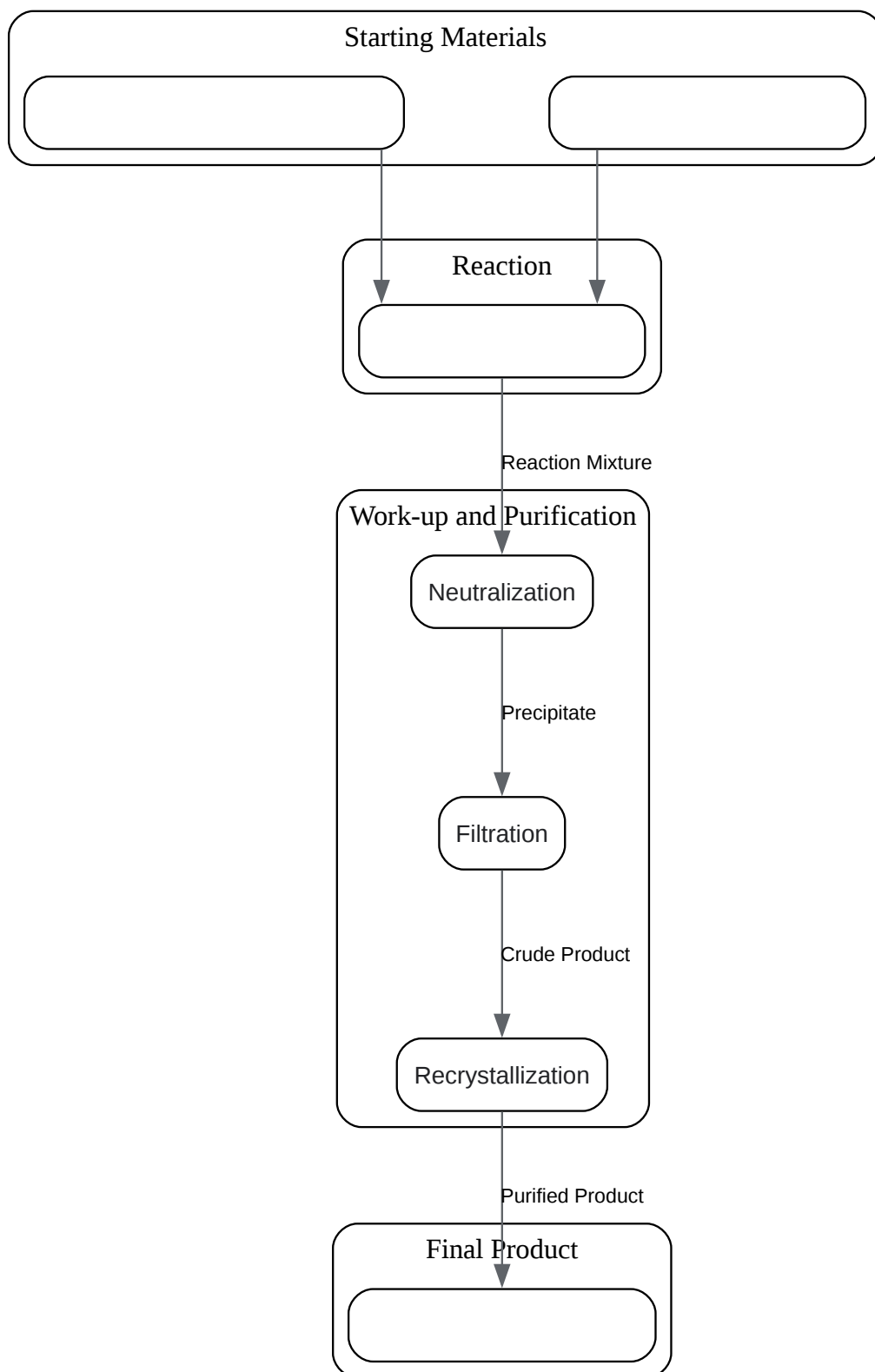
## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-chloro-1H-benzo[d]imidazol-5-ol** is not readily available in peer-reviewed literature. However, general synthetic routes for substituted benzimidazoles are well-established. A common method involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.

One plausible synthetic approach for **2-chloro-1H-benzo[d]imidazol-5-ol** would involve the reaction of 4-amino-3-nitrophenol, which after reduction of the nitro group would yield a diamine, followed by cyclization. Another general method for creating 2-chlorobenzimidazoles involves the reaction of the corresponding benzimidazol-2-one with a chlorinating agent like phosphoryl chloride.

A general procedure for the synthesis of 2-chloromethyl-1H-benzimidazole derivatives, a related class of compounds, involves refluxing a mixture of a 4-substituted-o-phenylenediamine and chloroacetic acid in 4N HCl[5].

Below is a generalized workflow for the synthesis of benzimidazole derivatives, which could be adapted for the synthesis of **2-chloro-1H-benzo[d]imidazol-5-ol**.



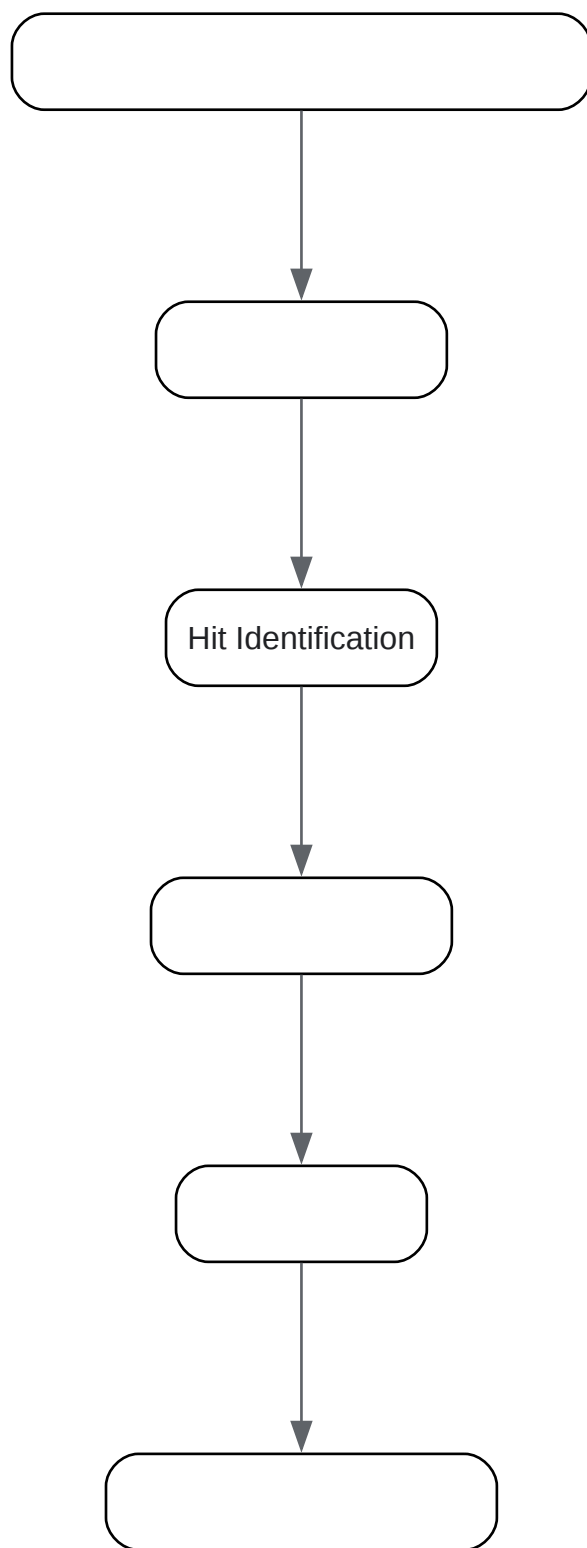
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Generalized workflow for benzimidazole synthesis.

## Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the signaling pathways associated with **2-chloro-1H-benzo[d]imidazol-5-ol**. However, the benzimidazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of benzimidazole have been reported to exhibit antimicrobial, anticancer, antiviral, and anti-inflammatory properties[6]. The biological activity is highly dependent on the nature and position of the substituents on the benzimidazole ring system. Further research would be necessary to elucidate the specific biological profile of **2-chloro-1H-benzo[d]imidazol-5-ol**.

The general workflow for investigating the biological activity of a novel compound is depicted below.



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Standard workflow for drug discovery.

## Conclusion

**2-chloro-1H-benzo[d]imidazol-5-ol** is a chemical compound with a well-defined structure and basic chemical properties. While it is commercially available, there is a notable lack of in-depth, publicly available scientific literature detailing its synthesis, comprehensive physicochemical properties, and biological activity. The information on related benzimidazole compounds suggests that it may possess interesting pharmacological properties, making it a candidate for further investigation in drug discovery and development programs. Researchers interested in this molecule are encouraged to perform detailed experimental characterization.

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